molecular formula C20H24N2O2 B5725058 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 5687-88-7

2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5725058
CAS No.: 5687-88-7
M. Wt: 324.4 g/mol
InChI Key: HPPYYILSSNAAGI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a phenoxy-substituted ethanone core linked to a 4-phenylpiperazine moiety. The 3,5-dimethylphenoxy group contributes steric bulk and lipophilicity, while the phenylpiperazine segment is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors).

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-12-17(2)14-19(13-16)24-15-20(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPYYILSSNAAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972297
Record name 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-88-7
Record name 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxyethanone Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 3,5-dimethylphenoxyethanone.

    Nucleophilic Substitution: The phenoxyethanone intermediate is then subjected to nucleophilic substitution with 4-phenylpiperazine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s phenoxy group provides lipophilicity, favoring blood-brain barrier penetration. In contrast, the nitropyrazole analog (C₁₇H₂₁N₅O₃) has higher polarity due to the nitro group, which may reduce CNS bioavailability but improve aqueous solubility . Sulfonyl groups (e.g., in C₂₀H₂₄FN₃O₄S) increase polarity and metabolic stability, as seen in protease inhibitors .

Molecular Weight Trends :

  • The target compound (323.4 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol). Higher molecular weight analogs (e.g., 529.5 g/mol in ) may face challenges in pharmacokinetics.

Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution (e.g., α-halogenated ketones reacting with amines or thiols) . The target compound likely follows a similar route, substituting phenoxide for triazole or pyrazole nucleophiles.

Pharmacological Implications

  • Piperazine Derivatives : The 4-phenylpiperazine moiety is prevalent in antipsychotics (e.g., aripiprazole) and serotonin receptor modulators. Substitutions on the piperazine ring (e.g., fluorophenyl in or sulfonylphenyl in ) influence receptor selectivity.

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